5-nitro-1-benzothiophene-2-carbohydrazide
Description
5-Nitro-1-benzothiophene-2-carbohydrazide (C$9$H$7$N$3$O$3$S, MW: 237.24 g/mol) is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carbohydrazide moiety at position 2 .
Properties
IUPAC Name |
5-nitro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXPPZCMVGQVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397250 | |
| Record name | 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591761-80-7 | |
| Record name | 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-nitro-1-benzothiophene-2-carbohydrazide typically involves the nitration of benzo[b]thiophene-2-carboxylic acid followed by the formation of the hydrazide derivative . The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then reacted with hydrazine hydrate to form the hydrazide derivative .
Chemical Reactions Analysis
5-nitro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic media, elevated temperatures, and specific catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis Methodology
The synthesis of 5-nitro-1-benzothiophene-2-carbohydrazide typically involves the following steps:
- Starting Materials : The synthesis begins with 5-nitro-1-benzothiophene-2-carboxylic acid.
- Reaction with Hydrazine : The acid is reacted with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative.
- Purification : The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
This synthetic route is crucial for obtaining the compound in sufficient purity for biological testing.
Medicinal Chemistry
This compound exhibits several notable biological activities, which can be attributed to its functional groups:
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects, indicating potential for this compound in treating inflammatory diseases.
- Anticancer Activity : Research into related hydrazide compounds has shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
Mechanism of Action
The mechanism of action of 5-nitro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers the IRF and NF-κB pathways, which play crucial roles in the immune response and antitumor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
5-(Trifluoromethyl)-1-Benzothiophene-2-Carbohydrazide
- Molecular Formula : C${10}$H$7$F$3$N$2$OS
- Molecular Weight : 260.23 g/mol
- Key Features: The trifluoromethyl (-CF$3$) group at position 5 replaces the nitro (-NO$2$) group. This substitution enhances lipophilicity and metabolic stability, common traits in pharmaceuticals targeting prolonged biological activity .
5-Nitrobenzo[b]thiophene-2-Carbaldehyde
- Molecular Formula: C$9$H$5$NO$_3$S
- Molecular Weight : 207.21 g/mol
- Key Features : The carbohydrazide group is replaced by an aldehyde (-CHO), increasing reactivity toward nucleophiles. It has a melting point of 202°C and a predicted boiling point of 401°C, suggesting lower thermal stability compared to carbohydrazide derivatives .
Ethyl 2-{[(5-Nitro-1-Benzothiophen-2-yl)Carbonyl]Amino}-4-Phenyl-1,3-Thiazole-5-Carboxylate
- Key Features : Incorporates a thiazole ring and an ester group, increasing molecular complexity. The phenyl and ester groups likely improve solubility in organic solvents, making it suitable for drug formulation .
5-Fluoro-1-Benzothiophene-2-Carboxylic Acid
- Key Features: Substitution of nitro with fluorine (-F) reduces electron-withdrawing effects, altering electronic properties.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substitution |
|---|---|---|---|---|
| 5-Nitro-1-benzothiophene-2-carbohydrazide | C$9$H$7$N$3$O$3$S | 237.24 | Carbohydrazide (-CONHNH$_2$) | -NO$_2$ at position 5 |
| 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | C${10}$H$7$F$3$N$2$OS | 260.23 | Carbohydrazide | -CF$_3$ at position 5 |
| 5-Nitrobenzo[b]thiophene-2-carbaldehyde | C$9$H$5$NO$_3$S | 207.21 | Aldehyde (-CHO) | -NO$_2$ at position 5 |
| Ethyl thiazole derivative | Not provided | Not provided | Thiazole, ester, phenyl | -NO$_2$ at position 5 |
| 5-Fluoro-1-benzothiophene-2-carboxylic acid | Not provided | Not provided | Carboxylic acid (-COOH) | -F at position 5 |
Biological Activity
5-Nitro-1-benzothiophene-2-carbohydrazide (CAS Number: 591761-80-7) is an organic compound characterized by a benzothiophene structure with a nitro and carbohydrazide functional group. This unique configuration contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound features:
- A benzothiophene core, which is known for its ability to interact with various biological targets.
- A nitro group that can undergo reduction to form reactive intermediates.
- A carbohydrazide moiety that may participate in covalent bonding with carbonyl groups in proteins.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Enzymes and receptors : The nitro group can generate reactive species that modify cellular components, while the amino group enhances binding affinity through hydrogen bonding.
- STING pathway activation : This compound has been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and proinflammatory cytokines, which are crucial for immune response.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, particularly in the context of antibiotic resistance. The compound's ability to inhibit microbial efflux pumps enhances its potential as a novel antimicrobial agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, it has shown promising results against breast cancer cell lines (MCF7) and keratin-forming tumor cells (HeLa) .
Data Tables
The following table summarizes the biological activities and mechanisms associated with this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits microbial efflux pumps | |
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Immune modulation | Activates STING pathway, enhancing cytokine production |
Study on Antimicrobial Properties
A study assessed the antimicrobial efficacy of various derivatives of benzothiophene compounds, including this compound. It was found that this compound significantly inhibited growth in resistant strains of Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antibiotics .
Evaluation of Anticancer Effects
In another study, this compound was tested on MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving both apoptosis and disruption of the cell cycle. This suggests its potential utility in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
